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molecular formula C8H8Br2 B047692 1,4-Dibromo-2,5-dimethylbenzene CAS No. 1074-24-4

1,4-Dibromo-2,5-dimethylbenzene

Cat. No. B047692
M. Wt: 263.96 g/mol
InChI Key: QENIALCDPFDFHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06479524B1

Procedure details

31.2 ml of (50 mmol) of a 1.6 molar n-butyl lithium solution in hexane are added dropwise to a solution of 13.5 g (50 mmol) of 2,5-dibromo-p-xylene in 100 ml of tetrahydrofuran cooled to −78° C., the mixture is stirred for 30 minutes and then combined with 4.5 ml of (50 mmol) of isobutyronitrile. The reaction mixture is allowed to come back slowly to ambient temperature, stirred for 1 hour, then combined with 50 ml of 2N HCl and 70 ml of diethyl ether and stirred for another 16 hours. The aqueous phase is separated off and extracted 2× with diethyl ether. The combined organic phases are dried with Na2SO4, evaporated down and the residue is purified by flash chromatography (silica gel; petroleum ether to petroleum ether/ethyl acetate=9:1).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
4.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Quantity
70 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([Li])[CH2:2][CH2:3][CH3:4].Br[C:7]1[CH:12]=[C:11]([CH3:13])[C:10]([Br:14])=[CH:9][C:8]=1[CH3:15].C(#N)C(C)C.Cl.[O:22]1CCC[CH2:23]1>CCCCCC.C(OCC)C>[Br:14][C:10]1[C:11]([CH3:13])=[CH:12][C:7]([C:23]([CH:3]([CH3:2])[CH3:4])=[O:22])=[C:8]([CH3:15])[CH:9]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
13.5 g
Type
reactant
Smiles
BrC1=C(C=C(C(=C1)C)Br)C
Name
Quantity
100 mL
Type
reactant
Smiles
O1CCCC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
4.5 mL
Type
reactant
Smiles
C(C(C)C)#N
Step Three
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
70 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to come back slowly to ambient temperature
STIRRING
Type
STIRRING
Details
stirred for 1 hour
Duration
1 h
STIRRING
Type
STIRRING
Details
stirred for another 16 hours
Duration
16 h
CUSTOM
Type
CUSTOM
Details
The aqueous phase is separated off
EXTRACTION
Type
EXTRACTION
Details
extracted 2× with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated down
CUSTOM
Type
CUSTOM
Details
the residue is purified by flash chromatography (silica gel; petroleum ether to petroleum ether/ethyl acetate=9:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC1=CC(=C(C=C1C)C(=O)C(C)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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